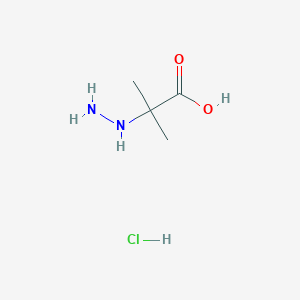
2-肼基-2-甲基丙酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazinyl-2-methylpropanoic acid;hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2. It is a white crystalline solid that is soluble in water.
科学研究应用
2-Hydrazinyl-2-methylpropanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
准备方法
The synthesis of 2-Hydrazinyl-2-methylpropanoic acid;hydrochloride typically involves the reaction of 2-methylpropanoic acid with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified through recrystallization .
化学反应分析
2-Hydrazinyl-2-methylpropanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form hydrazides.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
作用机制
The mechanism of action of 2-Hydrazinyl-2-methylpropanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazine group in the compound can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it useful in the study of enzyme mechanisms and drug development .
相似化合物的比较
2-Hydrazinyl-2-methylpropanoic acid;hydrochloride can be compared with other similar compounds, such as:
2-Hydrazinyl-2-methylpropanoic acid: The non-hydrochloride form of the compound, which has similar properties but different solubility characteristics.
2-Hydrazinyl-2-ethylpropanoic acid;hydrochloride: A similar compound with an ethyl group instead of a methyl group, which can affect its reactivity and applications.
2-Hydrazinyl-2-methylbutanoic acid;hydrochloride: A compound with a longer carbon chain, which can influence its physical and chemical properties.
生物活性
2-Hydrazinyl-2-methylpropanoic acid;hydrochloride (CAS Number: 2567495-73-0) is a chemical compound characterized by its molecular formula C4H11ClN2O2. It appears as a white crystalline solid and is soluble in water. This compound is notable for its biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The mechanism of action of 2-Hydrazinyl-2-methylpropanoic acid;hydrochloride primarily involves its ability to interact with various enzymes and proteins. The hydrazine group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This inhibition can significantly impact biochemical pathways, making the compound a valuable tool in enzyme mechanism studies and drug development.
Enzyme Interaction
- Covalent Bonding : The hydrazine moiety can react with electrophilic centers in enzyme active sites.
- Inhibition Effects : This interaction can lead to decreased enzyme activity, which is crucial for understanding metabolic pathways and developing therapeutic agents.
Anticancer Properties
Research indicates that derivatives of hydrazine compounds, including 2-Hydrazinyl-2-methylpropanoic acid;hydrochloride, exhibit cytotoxicity against various cancer cell lines. In vitro studies have shown that these compounds can selectively inhibit the proliferation of tumor cells, highlighting their potential as anticancer agents.
Case Study Findings
A study involving synthesized hydrazide-hydrazones demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines such as HepG2 and 769-P. The introduction of specific substituents (e.g., chloro or nitro groups) enhanced the selectivity and potency against tumor cells .
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| Compound 5 | HepG2 | 10.5 | High |
| Compound 13 | 769-P | 8.3 | Moderate |
| Derivative 16 | 769-P | 6.5 | High |
Antimicrobial Activity
In addition to anticancer properties, 2-Hydrazinyl-2-methylpropanoic acid;hydrochloride has shown moderate antimicrobial activity against a variety of microorganisms. This dual activity underscores its potential utility in both oncology and infectious disease research .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of 2-methylpropanoic acid with hydrazine hydrate under acidic conditions. It can undergo various chemical reactions, including:
- Oxidation : Leading to hydrazones or azines.
- Reduction : Forming hydrazides.
- Substitution : Nucleophilic substitution reactions are also possible, broadening its application in organic synthesis.
Use in Drug Development
Given its biological activities, 2-Hydrazinyl-2-methylpropanoic acid;hydrochloride serves as a valuable scaffold for developing new therapeutic agents targeting specific diseases, particularly cancers and infections.
属性
IUPAC Name |
2-hydrazinyl-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-4(2,6-5)3(7)8;/h6H,5H2,1-2H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDDDSQRZYPMEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














